molecular formula C64H113N11O12 B053125 Cyclosporin lactam(3,4) CAS No. 115141-85-0

Cyclosporin lactam(3,4)

Cat. No. B053125
CAS RN: 115141-85-0
M. Wt: 1228.6 g/mol
InChI Key: QSIFPOPKQLQWNU-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin lactam(3,4) is a cyclic peptide that is widely used in scientific research. It is a derivative of cyclosporin A, which is a well-known immunosuppressive drug. Cyclosporin lactam(3,4) has a unique structure that makes it a valuable tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of cyclosporin lactam(3,4) is not fully understood. However, it is known to bind to cyclophilin, a protein that is involved in a variety of cellular processes. This binding can lead to the inhibition of various biological processes, including T-cell activation and cytokine production.
Biochemical and physiological effects:
Cyclosporin lactam(3,4) has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including calcineurin and phosphatase. It also has immunosuppressive effects, which make it a valuable tool for studying the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using cyclosporin lactam(3,4) in lab experiments is its ability to selectively inhibit specific biological processes. This can allow for the study of specific pathways and mechanisms in greater detail. However, one limitation is that it may not accurately reflect the effects of the peptide in vivo.

Future Directions

There are several future directions for the use of cyclosporin lactam(3,4) in scientific research. One direction is the development of new drugs and therapies based on the peptide's mechanism of action. Another direction is the use of the peptide in the study of protein-protein interactions and enzyme activity. Additionally, the use of cyclosporin lactam(3,4) in the study of the immune system may lead to new insights into the development of immunotherapies for various diseases.

Synthesis Methods

Cyclosporin lactam(3,4) can be synthesized using a variety of methods. One common method involves the use of solid-phase peptide synthesis, which allows for the efficient production of large quantities of the peptide. Another method involves the use of solution-phase synthesis, which is more suitable for the production of smaller quantities of the peptide.

Scientific Research Applications

Cyclosporin lactam(3,4) is used in a variety of scientific research applications. It is commonly used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and enzyme activity. It has also been used in the development of new drugs and therapies for a variety of diseases.

properties

CAS RN

115141-85-0

Molecular Formula

C64H113N11O12

Molecular Weight

1228.6 g/mol

IUPAC Name

29-ethyl-26-[(E)-1-hydroxy-2-methylhex-4-enyl]-7,11,14,16,19,22,25,31-octamethyl-2,8,17,20-tetrakis(2-methylpropyl)-5,23-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazabicyclo[30.3.1]hexatriacontane-3,6,9,12,15,18,21,24,27,30,36-undecone

InChI

InChI=1S/C64H113N11O12/c1-24-26-28-41(15)53(76)52-57(80)67-44(25-2)59(82)69(18)45-29-27-30-75(62(45)85)47(32-36(5)6)56(79)68-50(39(11)12)63(86)70(19)46(31-35(3)4)55(78)65-42(16)54(77)66-43(17)58(81)71(20)48(33-37(7)8)60(83)72(21)49(34-38(9)10)61(84)73(22)51(40(13)14)64(87)74(52)23/h24,26,35-53,76H,25,27-34H2,1-23H3,(H,65,78)(H,66,77)(H,67,80)(H,68,79)/b26-24+

InChI Key

QSIFPOPKQLQWNU-SHHOIMCASA-N

Isomeric SMILES

CCC1C(=O)N(C2CCCN(C2=O)C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C

SMILES

CCC1C(=O)N(C2CCCN(C2=O)C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C

Canonical SMILES

CCC1C(=O)N(C2CCCN(C2=O)C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C

synonyms

cyclosporin lactam(3,4)

Origin of Product

United States

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